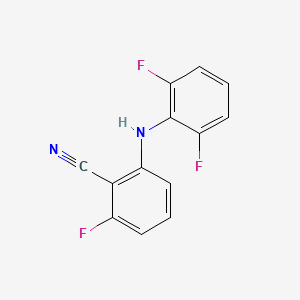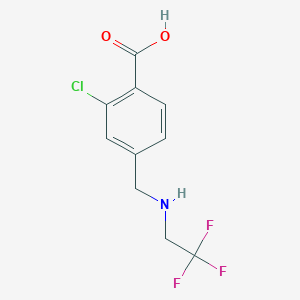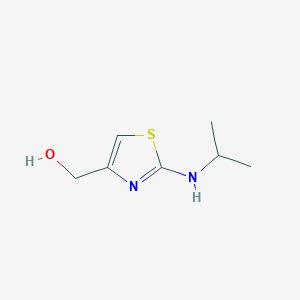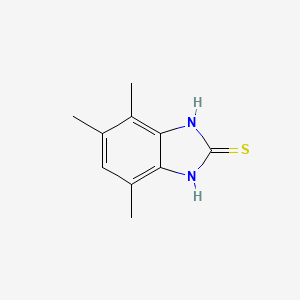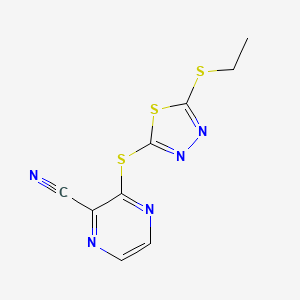
LCAT activator compound A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LCAT activator compound A is a heterocyclic compound that contains both pyrazine and thiadiazole rings
Méthodes De Préparation
The synthesis of LCAT activator compound A typically involves multi-step reactions. One common method includes the formation of the thiadiazole ring followed by its attachment to the pyrazine ring. The reaction conditions often involve the use of reagents such as carbon disulfide, potassium hydroxide, and various solvents like methanol .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of LCAT activator compound A is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can disrupt normal cellular processes, leading to antimicrobial or other bioactive effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazine and thiadiazole derivatives, such as:
3-Chloropyrazine-2-carbonitrile: Known for its use in drug discovery and synthesis of bioactive molecules.
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core.
What sets LCAT activator compound A apart is its unique combination of pyrazine and thiadiazole rings, which may confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C9H7N5S3 |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H7N5S3/c1-2-15-8-13-14-9(17-8)16-7-6(5-10)11-3-4-12-7/h3-4H,2H2,1H3 |
Clé InChI |
UBSFSJMIJHSGDZ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(S1)SC2=NC=CN=C2C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8424470.png)
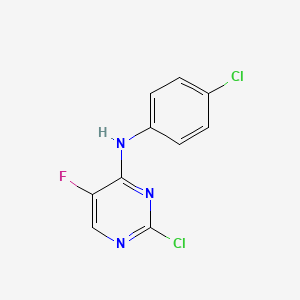
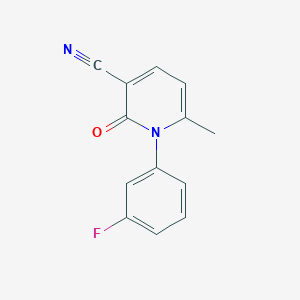
![cis 1-[4-(4-Fluorophenyl)-1-cyclohexyl]piperazine](/img/structure/B8424497.png)
![6-bromo-8-methoxy-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B8424511.png)
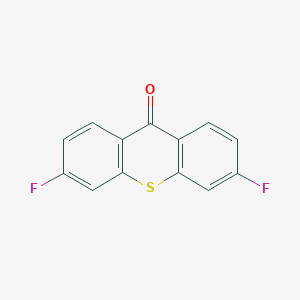
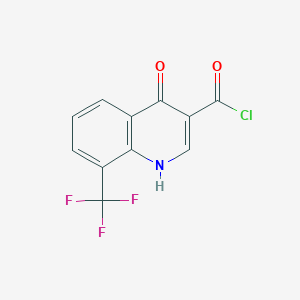
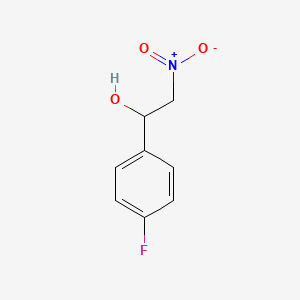
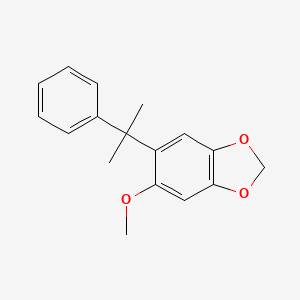
![2-[(4-Chlorophenyl)methyl]amino-2-imidazoline](/img/structure/B8424540.png)
